molecular formula C23H20N4O3S B2580769 5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-27-5

5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2580769
CAS RN: 941949-27-5
M. Wt: 432.5
InChI Key: DUZKCMYWILXSAZ-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and thiazolo[4,5-d]pyridazin-4(5H)-one groups. The indole group is susceptible to electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Indoles are typically crystalline and colorless .

Scientific Research Applications

Tetracyclic Indoles via Oxa-Michael Reaction Cascade

The compound serves as a valuable precursor in the synthesis of tetracyclic indoles. Researchers have achieved this through a Brønsted acid-catalyzed oxa-Michael reaction cascade with 2-indolylmethanols and trione alkenes . Notably, 2-indolylmethanols act as four-atom synthons, a departure from the common three-atom synthons found in previous literature reports. The regio- and diastereoselectivity of this approach allows for the efficient creation of diverse tetracyclic indole structures.

Iron-Catalyzed Oxidative C(sp3)–H Functionalization

Considering the pharmacophore characteristics of indole derivatives, an iron-catalyzed switchable approach has been developed for the oxidative C(sp3)–H functionalization of indolin-2-ones. This selective transformation demonstrates excellent activity and chemoselectivity, making it a promising method for accessing functionalized indole derivatives .

Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC)

The compound also participates in iron-catalyzed cross-dehydrogenative coupling (CDC) reactions. In this process, C(sp3)–H/C(sp3)–H bonds are coupled to form olefins via 4H elimination. Remarkably, this method employs air (molecular oxygen) as an ideal oxidant, operates under mild, ligand-free, and base-free conditions, and produces only water as a byproduct .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indole derivatives are known to inhibit certain enzymes, acting as antiviral or anti-inflammatory agents .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-14-24-21-22(31-14)20(16-7-9-17(30-2)10-8-16)25-27(23(21)29)13-19(28)26-12-11-15-5-3-4-6-18(15)26/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZKCMYWILXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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